(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione
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Overview
Description
(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydro-4,7-epoxyisoindole core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydro-4,7-epoxyisoindole structure, followed by the introduction of the pyridin-4-ylmethyl and phenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Bromine Compounds: Various bromine-containing compounds used in organic synthesis and industrial applications.
Uniqueness
What sets (3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione apart is its unique tetrahydro-4,7-epoxyisoindole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C22H22N2O3/c1-21-17-7-8-18(27-17)22(21,2)20(26)24(19(21)25)16-5-3-14(4-6-16)13-15-9-11-23-12-10-15/h3-6,9-12,17-18H,7-8,13H2,1-2H3/t17-,18+,21+,22- |
InChI Key |
DZGUDPKHBIPNCC-MTIDIVMFSA-N |
Isomeric SMILES |
C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |
Canonical SMILES |
CC12C3CCC(C1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |
Origin of Product |
United States |
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